molecular formula C25H31FN2O5S B2512898 8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946217-41-0

8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2512898
CAS No.: 946217-41-0
M. Wt: 490.59
InChI Key: DYSLQJFGIVRWEJ-UHFFFAOYSA-N
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Description

8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C25H31FN2O5S and its molecular weight is 490.59. The purity is usually 95%.
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Biological Activity

8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C25H31FN2O5SC_{25}H_{31}FN_{2}O_{5}S and it has a molecular weight of approximately 490.59 g/mol. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

The compound features several functional groups that may influence its biological activity:

  • Butoxy group : This hydrophobic tail may enhance membrane permeability.
  • Fluoro group : The presence of fluorine can increase the lipophilicity and alter the electronic properties of the compound.
  • Sulfonyl group : Known for its role in enhancing reactivity towards nucleophiles.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC25H31FN2O5S
Molecular Weight490.59 g/mol
IUPAC Name(4-butoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
PurityTypically 95%

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anti-cancer agent and its interaction with specific biological targets.

Research indicates that the compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl moiety can interact with enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and growth.
  • Induction of Apoptosis : Preliminary studies suggest that it may promote apoptosis in cancer cells by activating caspase pathways.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines :
    • A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.
    • Findings : IC50 values were determined to be around 15 µM after 48 hours of treatment.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to controls.
    • Histopathological analysis revealed significant apoptosis in tumor tissues, indicating effective targeting by the compound.

Table 2: Summary of Biological Studies

Study TypeCell Line/ModelKey FindingsIC50 (µM)
In VitroMCF-7 (Breast Cancer)Dose-dependent viability reduction15
In VivoXenograft ModelsReduced tumor growthN/A

Properties

IUPAC Name

(4-butoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN2O5S/c1-3-4-16-32-21-7-5-20(6-8-21)24(29)27-13-11-25(12-14-27)28(15-17-33-25)34(30,31)22-9-10-23(26)19(2)18-22/h5-10,18H,3-4,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSLQJFGIVRWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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